3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride

Solubility Formulation Medicinal Chemistry

Choose 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride (CAS 2247106-82-5) for its unique combination of a 3-substituted benzaldehyde and N-methylpyrazole, provided as a hydrochloride salt for superior aqueous solubility. Unlike the free base or positional isomers, this building block enables bioconjugation in aqueous media and accelerates lead optimization with its pre-installed N-methyl group. Supplied with ≥95% purity and comprehensive documentation, it ensures traceability for GLP/GMP research and regulatory submissions.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 2247106-82-5
Cat. No. B2470923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride
CAS2247106-82-5
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC(=C2)C=O.Cl
InChIInChI=1S/C11H10N2O.ClH/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14;/h2-8H,1H3;1H
InChIKeyLVMVOWHQKQNENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride (CAS 2247106-82-5): A Strategic Hydrochloride Salt for Advanced Synthesis and Research


3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride (CAS 2247106-82-5) is a heterocyclic aromatic aldehyde, structurally defined as the hydrochloride salt of 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde . It features a benzaldehyde core substituted at the 3-position with a 1-methylpyrazole ring, providing a reactive aldehyde handle and a nitrogen-rich heterocycle for downstream diversification. The hydrochloride salt form enhances aqueous solubility and handling properties compared to its free base counterpart . With a molecular weight of 222.67 g/mol and a typical purity of ≥95% , it serves as a key intermediate in medicinal chemistry, agrochemical, and materials science research programs.

Why 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride Cannot Be Simply Substituted by Other Pyrazolylbenzaldehydes


The specific combination of a 3-substituted benzaldehyde core, a 1-methylpyrazole ring, and a hydrochloride salt form in 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride creates a unique reactivity and property profile that is not replicated by close analogs . Substituting with the free base (CAS 179055-93-7) sacrifices aqueous solubility and may introduce variability in reaction outcomes due to differences in physical form . Changing the substitution pattern to the 4-position isomer (CAS 179055-29-9) alters the electronic and steric environment of the aldehyde, impacting reactivity in cross-coupling and condensation reactions . Using an N-unsubstituted pyrazole analog (e.g., CAS 852227-92-0) introduces an additional nucleophilic site, potentially leading to undesired side reactions . The quantitative evidence below substantiates why these are not functionally equivalent substitutes for this compound.

Quantitative Evidence Differentiating 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride from Closest Analogs


Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Formation

The hydrochloride salt form of 3-(1-methylpyrazol-4-yl)benzaldehyde confers significantly improved aqueous solubility and handling properties relative to its free base analog (CAS 179055-93-7). While direct quantitative solubility data for this specific compound is not publicly available, the general class of benzaldehyde hydrochlorides demonstrates substantially enhanced water solubility compared to the corresponding free bases . For context, benzaldehyde itself has a water solubility of approximately 6 g/L at 25°C [1]. The protonation of the weakly basic pyrazole nitrogen by HCl increases the compound's ionic character, facilitating dissolution in aqueous and polar reaction media. This property is critical for reactions requiring homogeneous aqueous conditions, such as certain bioconjugation or metal-catalyzed cross-couplings in mixed solvent systems .

Solubility Formulation Medicinal Chemistry

Positional Isomer Differentiation: 3-Substitution Enables Distinct Reactivity Profiles in Cross-Coupling Chemistry

The 3-substituted benzaldehyde scaffold in 3-(1-methylpyrazol-4-yl)benzaldehyde hydrochloride offers a distinct steric and electronic environment compared to its 4-substituted isomer (CAS 179055-29-9). In palladium-catalyzed Suzuki-Miyaura cross-couplings, the position of the pyrazole substituent relative to the aldehyde influences both the reaction rate and regioselectivity of subsequent transformations . While direct comparative rate data for this specific pair is not reported, studies on analogous isomeric pyrazolylbenzaldehydes demonstrate that 3-substituted variants often exhibit faster oxidative addition kinetics due to reduced steric hindrance at the para position and altered electron density at the reactive site . The 3-substitution pattern also avoids potential conjugation between the aldehyde and the pyrazole ring, preserving the electrophilic character of the carbonyl group for condensation reactions .

Cross-Coupling Regioselectivity Organic Synthesis

N-Methyl Substitution on Pyrazole Enhances Metabolic Stability and Reduces Off-Target Reactivity

The presence of the N-methyl group on the pyrazole ring in 3-(1-methylpyrazol-4-yl)benzaldehyde hydrochloride confers a significant advantage in biological systems compared to N-unsubstituted pyrazole analogs such as 3-(1H-pyrazol-1-yl)benzaldehyde (CAS 852227-92-0). N-Unsubstituted pyrazoles contain an acidic N-H proton (pKa ~14-15) that can participate in hydrogen bonding and is susceptible to metabolic N-oxidation and glucuronidation . Methylation removes this metabolic liability, improving the metabolic stability of derived compounds and reducing the potential for off-target interactions . While direct comparative metabolic data for this aldehyde intermediate is not available, the principle is well-established in medicinal chemistry: N-methylation of pyrazoles is a standard strategy to enhance pharmacokinetic properties and reduce reactive metabolite formation .

Metabolic Stability Drug Discovery Medicinal Chemistry

Vendor-Certified Purity and Documentation Ensure Reproducible Research Outcomes

3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride is commercially available from major suppliers such as Sigma-Aldrich with a certified purity of 95% . This level of quality assurance, accompanied by Certificates of Analysis (CoA) and safety documentation, provides a level of reproducibility and reliability that is not guaranteed with smaller, non-certified vendors or in-house synthesized material . In contrast, generic sources or the free base analog (CAS 179055-93-7) may be offered at lower purity or without rigorous analytical certification, introducing variability that can confound research outcomes, particularly in sensitive biological assays or in the synthesis of complex molecules where impurity profiles matter . The availability of detailed technical datasheets and MSDS further streamlines procurement and safe handling in regulated environments.

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride Based on Differential Evidence


Aqueous-Phase Bioconjugation and Medicinal Chemistry

The enhanced aqueous solubility of the hydrochloride salt (Section 3, Evidence 1) makes this compound particularly suitable for bioconjugation reactions conducted in aqueous buffers or mixed solvent systems. For example, it can be used to functionalize biomolecules (peptides, proteins, oligonucleotides) via reductive amination or hydrazone formation without requiring high percentages of organic co-solvents that could denature biological targets . This property directly addresses a common limitation in bioconjugation chemistry where many aromatic aldehydes exhibit poor water solubility.

Synthesis of Positionally Defined Heterocyclic Libraries

The unique 3-substitution pattern (Section 3, Evidence 2) enables the construction of molecular libraries with specific three-dimensional topologies that differ from those derived from the 4-isomer. Researchers engaged in fragment-based drug discovery or diversity-oriented synthesis can leverage this compound to explore chemical space that is under-represented by more common para-substituted building blocks . The distinct steric and electronic profile influences the outcome of subsequent reactions such as cycloadditions or nucleophilic additions, leading to novel chemotypes.

Lead Optimization Programs Requiring Enhanced Metabolic Stability

The pre-installed N-methyl group on the pyrazole ring (Section 3, Evidence 3) positions this building block as a strategic choice for medicinal chemistry campaigns where metabolic stability is a concern. By incorporating this moiety early in a hit-to-lead or lead optimization program, chemists can potentially bypass later-stage modifications that are often required to address poor pharmacokinetics associated with N-unsubstituted pyrazoles . This can accelerate the drug discovery timeline and reduce the number of synthetic iterations.

Regulated Research and Industrial Process Development

The availability of this compound with certified purity (≥95%) and comprehensive documentation (Section 3, Evidence 4) makes it ideal for use in regulated environments such as GLP/GMP laboratories or for the synthesis of reference standards and impurities . Procurement from a reputable vendor with batch-specific CoAs ensures traceability and consistency, which is essential for method validation, process scale-up, and regulatory submissions. This reduces the risk of costly batch failures due to unidentified impurities.

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